3-(2,2-ジクロロビニル)-2,2-ジメチルシクロプロパンカルボン酸

概要

説明

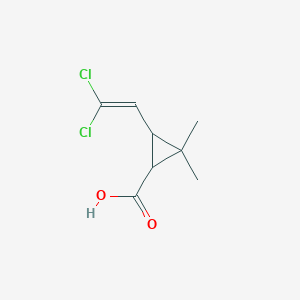

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a chemical compound known for its role as an intermediate in the synthesis of various pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a dichlorovinyl group and two methyl groups, making it a crucial building block in the production of effective pest control agents.

科学的研究の応用

Organic Chemistry

Reactivity Studies

The cyclopropane motif in 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is of significant interest due to the inherent ring strain that makes cyclopropanes highly reactive. Research often focuses on:

- Stability and Reactivity : Investigating how the presence of electron-withdrawing groups like the dichlorovinyl moiety affects the stability and reaction pathways of cyclopropanes .

- Synthetic Pathways : The compound is utilized in synthetic organic chemistry to develop new methodologies for creating complex molecules 4.

Environmental Science

Degradation Pathways

Environmental scientists study this compound to understand its behavior in ecosystems:

- Transformation Studies : Research focuses on how 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid degrades in various environmental conditions. This includes assessing its persistence and breakdown products in soil and water systems 4.

- Reference Compound : It serves as a reference for analyzing environmental samples to detect the presence of similar industrial chemicals .

Materials Science

Polymer Synthesis

The unique structure of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid allows it to be used in materials science:

- Novel Polymers : Researchers explore its application in synthesizing polymers with tailored physical properties. The cyclopropane ring can impart specific mechanical and thermal characteristics to the resulting materials .

Toxicology and Safety Studies

Given its chemical nature, studies have also been conducted regarding the safety and toxicological profiles of this compound:

- Hazard Identification : It has been classified as harmful if swallowed and can cause skin and eye irritation. These safety profiles are crucial for handling and regulatory purposes in laboratory and industrial settings 4.

Case Study 1: Synthesis and Reactivity

A study published in the Journal of Organic Chemistry investigated the stereoselective synthesis of derivatives of (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The research highlighted how modifications to the dichlorovinyl group influenced reactivity patterns in nucleophilic substitutions .

Case Study 2: Environmental Impact Assessment

In an environmental study assessing pesticide degradation products, researchers utilized this compound as a benchmark for evaluating transformation rates in aquatic systems. The findings indicated significant variations in degradation rates based on environmental conditions such as pH and temperature .

作用機序

Target of Action

The compound, also known as 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, is an important intermediate of pyrethroids used to prepare pesticides . It primarily targets pests and mites on crops . The compound interferes with the nervous system of insects, leading to their elimination .

Mode of Action

The compound acts as both a contact and ingested poison . It inhibits acetylcholinesterase, an enzyme associated with the nervous systems of insects . This inhibition disrupts the normal functioning of the insect’s nervous system, leading to its death .

Biochemical Pathways

The compound affects the biochemical pathway involving acetylcholinesterase . By inhibiting this enzyme, it disrupts the normal transmission of nerve impulses in insects, leading to their paralysis and eventual death .

Pharmacokinetics

The compound has a high aqueous solubility and is quite volatile . Based on its chemical properties, it is unlikely to leach into groundwater .

Result of Action

The primary result of the compound’s action is the elimination of pests and mites on crops . By disrupting the normal functioning of the insect’s nervous system, it effectively controls the population of these pests .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, its volatility might lead to its dispersion in the environment . Moreover, it has been found in urban waterways, indicating its ability to persist in certain environments . Therefore, careful management is necessary to prevent potential environmental contamination.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with dichlorovinyl compounds under controlled conditionsThe reaction is usually carried out in an inert solvent such as toluene, at elevated temperatures around 80-90°C .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .

化学反応の分析

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dichlorovinyl group into less chlorinated derivatives.

Substitution: The dichlorovinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated cyclopropane derivatives.

類似化合物との比較

Similar Compounds

Permethrin: A widely used pyrethroid insecticide with similar structural features.

Cypermethrin: Another pyrethroid with enhanced insecticidal properties.

Deltamethrin: Known for its high potency and effectiveness against a broad range of insects.

Uniqueness

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is unique due to its specific dichlorovinyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and effectiveness as an intermediate in the synthesis of potent insecticides, distinguishing it from other similar compounds .

生物活性

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, commonly referred to as DCCA, is a synthetic compound primarily recognized as a metabolite of various pyrethroid insecticides. This compound has garnered attention due to its potential biological effects and implications for human health, particularly in the context of pesticide exposure.

- Chemical Formula: C₈H₁₀Cl₂O₂

- Molecular Weight: 209.07 g/mol

- IUPAC Name: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

- CAS Registry Number: 55701-05-8

Biological Activity Overview

DCCA is not naturally occurring and is typically found in individuals exposed to pyrethroids or their derivatives. Its presence in human blood indicates exposure to these compounds, which are widely used in agriculture and household pest control. The biological activity of DCCA is primarily linked to its role as a biomarker for pyrethroid exposure.

DCCA functions as a metabolite of pyrethroid insecticides such as permethrin and cypermethrin. These insecticides exert their effects by disrupting normal nerve function in insects through the modulation of sodium channels. While DCCA itself may not exhibit direct insecticidal properties, its detection in biological samples serves as an indicator of pyrethroid exposure.

Health Implications

Research indicates that high levels of pyrethroid metabolites, including DCCA, are associated with adverse health outcomes. A study highlighted that children exposed to elevated concentrations of pyrethroid metabolites experienced respiratory issues such as wheezing and asthma . The odds ratios (OR) for respiratory symptoms were significantly higher among children with increased levels of these metabolites:

| Health Outcome | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Wheeze | 2.37 | 1.28 to 4.34 |

| Doctor-diagnosed asthma | Not specified | Not specified |

Case Studies

- Children's Respiratory Health : A study involving five-year-old children revealed a correlation between current pyrethroid exposure and respiratory outcomes. The presence of DCCA was noted among the metabolites measured, which were linked to increased respiratory symptoms .

- Biomonitoring Studies : In biomonitoring efforts related to pyrethroids, DCCA has been identified as a significant metabolite for assessing human exposure levels. The European Food Safety Authority (EFSA) has established guidance values for urinary concentrations of DCCA to help evaluate risk .

Environmental Impact

DCCA's role extends beyond human health; it also poses ecological risks due to its persistence in the environment following the application of pyrethroid insecticides. Monitoring its levels in soil and water can provide insights into the environmental fate and potential bioaccumulation effects on wildlife.

特性

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLSUSAKZVFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57112-15-9 (monosodium salt), 84057-83-0 (calcium salt) | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5028039 | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55701-05-8, 55701-03-6 | |

| Record name | Permethric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55701-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid exert its insecticidal effect?

A1: While this Q&A focuses on the acid itself, it's important to note that this compound primarily acts as a metabolite of pyrethroid insecticides. Pyrethroids, like cypermethrin, are known to target the nervous system of insects. They interfere with the sodium channels in nerve cells, leading to prolonged neuronal excitation and ultimately paralysis and death. [, , ]

Q2: What is the molecular formula and weight of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid?

A2: The molecular formula is C8H10Cl2O2, and its molecular weight is 209.07 g/mol. [, , ]

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, researchers have used techniques like 13C NMR spectroscopy and mass spectrometry to characterize the compound and its derivatives. [, ] Electronic Circular Dichroism (ECD) and optical rotation have also been employed to determine absolute configurations. []

Q4: How stable is 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in the environment?

A4: This compound can persist in the environment, with studies showing a half-life ranging from 8 to 17 months in sediment under both aerobic and anaerobic conditions. [] Its degradation is influenced by factors like soil temperature and moisture. [, ]

Q5: What are the major degradation pathways of this compound in soil?

A5: The primary degradation pathway involves hydrolysis of the ester bond, leading to the formation of 3-phenoxybenzoic acid and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. Further degradation of these acids can occur, leading to the release of CO2. [, ]

Q6: How is 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid metabolized in animals?

A6: Studies in laying hens have shown that this compound, when administered orally, is rapidly excreted. The identified metabolites suggest hydrolysis of the ester bond followed by oxidation of the methyl group(s) as the primary metabolic pathway. []

Q7: Can 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid bioaccumulate?

A7: Research indicates that while earthworms can accumulate residues of this compound and its conjugates, these are not further bioaccumulated by predators like quail and rats. []

Q8: How is 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically quantified in biological and environmental samples?

A8: Common methods include gas chromatography coupled with mass spectrometry (GC/MS) or electron capture detection (GC-ECD). These techniques allow for sensitive and selective detection of the compound in various matrices. [, , , ]

Q9: What is known about the toxicity of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid?

A9: While this specific compound might have lower toxicity compared to the parent pyrethroids, research has shown that some degradation products, including this acid, can exhibit significant fungitoxicity. []

Q10: Are there any applications of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid beyond its role as a pyrethroid metabolite?

A10: Researchers have explored the use of this compound and its derivatives in developing sensitive esterase assays. These assays utilize α-cyano-containing esters that release a fluorescent aldehyde upon hydrolysis, potentially offering advantages over existing methods. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。